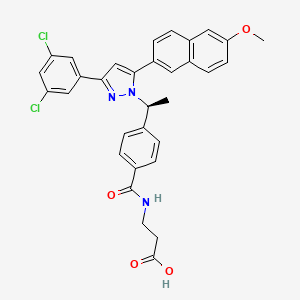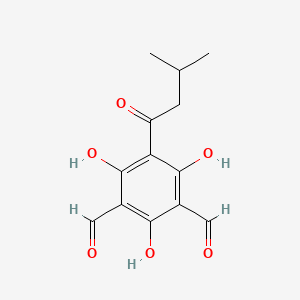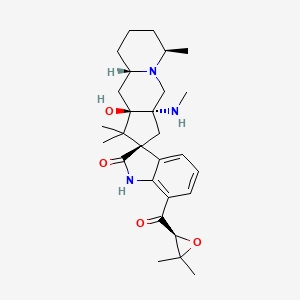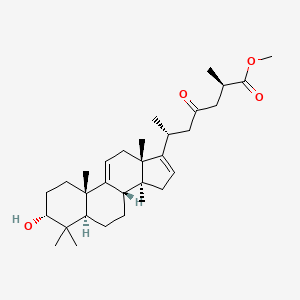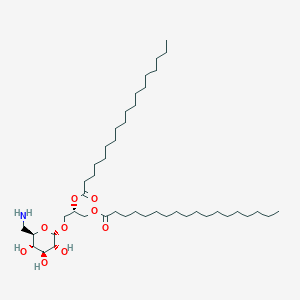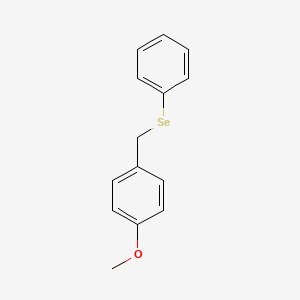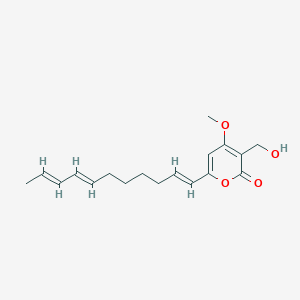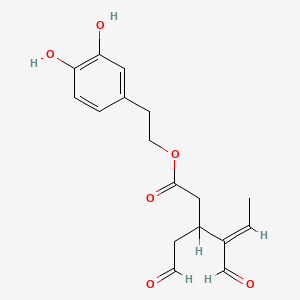
9-Hydroxy-3,4-dichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-hydroxy-3,4-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 1 and chloro groups at positions 6 and 7. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.
Applications De Recherche Scientifique
Novel 3-Aminopropoxy-Substituted Dioxins for Biosensor Development
Hydroxy-substituted dibenzofurans, including structures similar to 9-Hydroxy-3,4-dichlorodibenzofuran, have been synthesized for the development of photonic biosensors. These compounds serve as intermediates for attaching single-stranded DNA (ssDNA) aptamers to magnetic beads, facilitating the detection of environmental pollutants like dioxins in biosensing applications. This innovative approach could significantly enhance monitoring capabilities for dioxins, which are known to have severe implications on human health (Kalantzi et al., 2021).
Biodegradation of Dioxins and Dibenzofurans
Research into the biodegradation of dioxins, using dibenzofuran as a proxy, identified strains of Pseudomonas aeruginosa and Xanthomonas maltophilia capable of degrading these compounds. This study illuminates pathways for the microbial breakdown of dioxins and dibenzofurans, presenting a biotechnological solution to mitigate the environmental impact of these persistent organic pollutants. The degradation process involves several steps, leading to the breakdown into less harmful substances, offering a promising avenue for the treatment of dioxin-contaminated sites (Ishiguro et al., 2000).
Temperature Dependence of Dioxin Formation
A study on the temperature dependence of dioxin and dibenzofuran formation from chlorophenol precursors sheds light on the mechanisms underlying their production. Understanding these mechanisms is crucial for developing strategies to minimize dioxin formation in industrial processes and combustion systems. The research highlights how temperature affects the distribution of dioxin and dibenzofuran isomers, providing insights into controlling their formation during chemical syntheses and waste incineration (Mulholland et al., 2001).
Propriétés
Nom du produit |
9-Hydroxy-3,4-dichlorodibenzofuran |
|---|---|
Formule moléculaire |
C12H6Cl2O2 |
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
6,7-dichlorodibenzofuran-1-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-4-6-10-8(15)2-1-3-9(10)16-12(6)11(7)14/h1-5,15H |
Clé InChI |
AXMITDHZDYKPEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C3=C(C(=C(C=C3)Cl)Cl)OC2=C1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



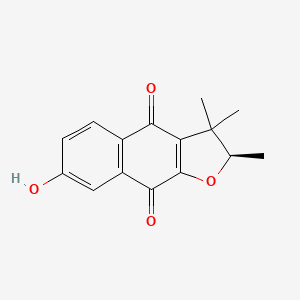
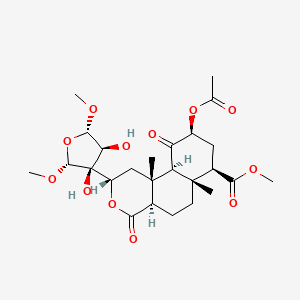

![(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan](/img/structure/B1251894.png)
